An In-Depth Technical Guide to 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole
An In-Depth Technical Guide to 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a well-established pharmacophore, and the unique substitution pattern of this molecule—featuring a bromine atom, a fluorine atom, and a cyclopentyl group—offers a compelling profile for the development of novel therapeutic agents.[1] This document details the physicochemical properties, a plausible and detailed synthesis protocol, and the potential applications of this compound, with a focus on the scientific rationale behind its design and synthesis.
Introduction: The Significance of Substituted Benzimidazoles in Drug Discovery
The benzimidazole ring system is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] This versatile heterocyclic core is present in numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, and antihypertensive effects. The therapeutic diversity of benzimidazoles stems from their unique structural features, which allow for a variety of intermolecular interactions with biological macromolecules.
The subject of this guide, 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole, incorporates several key features that are of particular interest to drug designers:
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The Benzimidazole Core: Provides a rigid, planar structure with both hydrogen bond donor and acceptor capabilities, facilitating strong and specific binding to target proteins.
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Fluorine Substitution: The introduction of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties. Fluorine's high electronegativity can influence the acidity of the N-H proton, alter metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.
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Bromine Substitution: The bromine atom at the 5-position serves as a useful synthetic handle for further structural modifications via cross-coupling reactions. It also contributes to the molecule's lipophilicity and can be involved in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in drug-receptor binding.
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N-Cyclopentyl Group: The cyclopentyl substituent at the N1 position increases the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability. The size and conformation of this aliphatic ring can also play a crucial role in dictating the compound's selectivity for its biological target.
This guide will delve into the technical details of 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole, providing researchers with the foundational knowledge needed to explore its potential in drug development programs.
Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 1365272-22-5 | Internal Database |
| Molecular Formula | C₁₂H₁₂BrFN₂ | Internal Database |
| Molecular Weight | 283.14 g/mol | Internal Database |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.[2] | Inferred from related compounds |
| Melting Point | Not available. Expected to be a solid at room temperature. | |
| Boiling Point | Not available. |
Structural Diagram:
Caption: Chemical structure of 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole.
Synthesis Protocol: A Plausible Two-Step Approach
Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzimidazole
The formation of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a one-carbon synthon, such as formic acid or an orthoformate.
Reaction Scheme:
5-Bromo-6-fluoro-1H-benzimidazole + Cyclopentyl bromide --(Base)--> 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole
Caption: A plausible two-step synthesis workflow for 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole.
Potential Applications in Drug Discovery and Development
The structural motifs present in 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole suggest its potential as a scaffold for the development of a variety of therapeutic agents. The broader class of benzimidazole derivatives has demonstrated a wide range of biological activities, and this particular substitution pattern may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Areas:
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Anticancer Agents: Many substituted benzimidazoles have shown potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases. The specific substitutions on this molecule could be explored for their potential to target key oncogenic pathways.
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Antimicrobial Agents: The benzimidazole core is found in several antifungal and anthelmintic drugs. The presence of fluorine and bromine can enhance the antimicrobial properties of a molecule. [3]Therefore, 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole could serve as a starting point for the development of new anti-infective agents.
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Antiviral Agents: Certain benzimidazole derivatives have been identified as potent inhibitors of viral replication. The structural features of this compound could be optimized to target specific viral enzymes or proteins.
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Other Therapeutic Targets: The versatility of the benzimidazole scaffold means that this compound could also be investigated for its activity against a range of other targets, including those involved in cardiovascular, inflammatory, and neurodegenerative diseases.
Structure-Activity Relationship (SAR) Considerations:
The synthesis of analogs of 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole would be a critical step in exploring its therapeutic potential. Key modifications could include:
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Varying the N1-substituent: Replacing the cyclopentyl group with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.
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Modification at the 2-position: The 2-position of the benzimidazole ring is a common site for substitution and can significantly impact biological activity.
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Functionalization of the Bromo Group: The bromine atom can be readily converted to other functional groups through cross-coupling reactions, allowing for the introduction of a wide range of substituents to optimize potency and selectivity.
Logical Relationship Diagram for Drug Discovery:
Caption: A logical workflow for the development of 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole as a drug candidate.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-Bromo-1-cyclopentyl-6-fluorobenzimidazole. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling brominated and fluorinated aromatic compounds should be followed.
General Safety Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [4]* Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. [4]* Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water. [5]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Specific Hazards of Related Compounds:
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Brominated Aromatics: Can be irritating to the skin, eyes, and respiratory tract. Some may be harmful if swallowed. [5]* Fluorinated Aromatics: While often metabolically stable, some fluorinated compounds can be toxic.
A thorough risk assessment should be conducted before handling this compound, and researchers should consult general safety guidelines for handling new chemical entities.
Conclusion
5-Bromo-1-cyclopentyl-6-fluorobenzimidazole is a promising scaffold for the development of novel therapeutic agents. Its unique combination of a privileged benzimidazole core with strategic halogen and alkyl substitutions makes it a compelling target for further investigation. This technical guide has provided a comprehensive overview of its known and inferred properties, a detailed and plausible synthetic protocol, and a discussion of its potential applications in drug discovery. By understanding the scientific rationale behind its design and synthesis, researchers are better equipped to unlock the full therapeutic potential of this and related compounds.
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